Z-Trp-phe-OH
Overview
Description
Z-Trp-phe-OH: is a dipeptide compound consisting of carbobenzoxytryptophan and phenylalanine. It is commonly used in peptide synthesis and research due to its unique structural properties and reactivity. The compound is characterized by the presence of a carbobenzoxy (benzyloxycarbonyl) protecting group attached to the tryptophan residue, which helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-phe-OH typically involves the coupling of carbobenzoxytryptophan with phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The carbobenzoxy protecting group is typically removed using trifluoroacetic acid (TFA) in the presence of scavengers like anisole to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Z-Trp-phe-OH undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The carbobenzoxy group can be reduced to a free amine using hydrogenation with palladium on carbon (Pd/C).
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Free amine derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
Chemistry: Z-Trp-phe-OH is used in the study of peptide self-assembly and the development of novel peptide-based materials. Its unique structure allows for the investigation of π-π stacking interactions and hydrogen bonding in peptides .
Biology: In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of aromatic amino acids in proteins .
Medicine: Its ability to form stable peptide bonds makes it a valuable tool in the development of bioactive peptides .
Industry: In the industrial sector, this compound is used in the synthesis of complex peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Z-Trp-phe-OH involves its interaction with specific molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The carbobenzoxy group provides protection during peptide synthesis, allowing for selective reactions at the tryptophan and phenylalanine residues. The compound’s unique structure facilitates the study of peptide folding and stability .
Comparison with Similar Compounds
Z-Phe-OH: Carbobenzoxyphenylalanine.
Z-Trp-OH: Carbobenzoxytryptophan.
Z-Tyr-OH: Carbobenzoxytyrosine.
Comparison: Z-Trp-phe-OH is unique due to the presence of both tryptophan and phenylalanine residues, which allows for the study of interactions between these aromatic amino acids.
Properties
IUPAC Name |
2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMQKMHFPBQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318664 | |
Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-49-9 | |
Record name | NSC333736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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